molecular formula C11H10FN3 B7763633 2-N-(4-fluorophenyl)pyridine-2,5-diamine

2-N-(4-fluorophenyl)pyridine-2,5-diamine

Cat. No.: B7763633
M. Wt: 203.22 g/mol
InChI Key: LQDNOOMXRYMHQH-UHFFFAOYSA-N
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Description

2-N-(4-fluorophenyl)pyridine-2,5-diamine (CAS 1499699-87-4) is a high-purity chemical building block offered for research and development purposes. This diamine-substituted pyridine core is of significant interest in medicinal chemistry and materials science. Its molecular structure, which features a pyridine ring with two amine groups and a 4-fluorophenyl substituent, makes it a valuable scaffold for the synthesis of more complex molecules, such as potential pharmaceutical candidates and functional materials . Researchers utilize this compound as a key intermediate in heterocyclic chemistry. As a standard safety precaution, this product is labeled with GHS warning icons and hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn during handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-N-(4-fluorophenyl)pyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDNOOMXRYMHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Search result highlights the use of isopropanol and potassium carbonate for analogous SNAr reactions, achieving 70–75% yields at 40–45°C over 8–10 hours. Adapting this to the target compound, 2-chloropyridine-5-amine could react with 4-fluoroaniline in isopropanol under reflux, though steric hindrance at the 2-position may necessitate higher temperatures (110°C).

Limitations

SNAr faces challenges with electron-deficient pyridines, often requiring activating groups or harsh conditions. Search result notes that TosOH (p-toluenesulfonic acid) accelerates imidazo[1,2-a]pyridine formation, suggesting acid additives may enhance reactivity here.

Palladium-Catalyzed Coupling Methods

Buchwald-Hartwig amination enables direct C–N bond formation between aryl halides and amines.

Catalytic Systems

Search result details a protocol using Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene at 110°C. Applied to 2-bromopyridine-5-amine and 4-fluoroaniline, this system could achieve coupling in 12 hours with yields exceeding 46%.

Purification and Scalability

Post-reaction purification via prep-HPLC (as in) ensures high purity (>96%) but increases cost. Alternatively, recrystallization from ethanol, as demonstrated in search result, offers a cost-effective alternative.

Reductive Amination Strategies

Reductive amination converts imines to amines using borane complexes.

Reaction Setup

Search result employs BH₃-Me₂S in THF at 60°C for 6 hours to reduce amides. For 2-N-(4-fluorophenyl)pyridine-2,5-diamine, a ketone intermediate (e.g., 2-acetylpyridine-5-amine) could condense with 4-fluoroaniline, followed by reduction.

Yield and Byproducts

Yields for analogous reductions reach 96%, though over-reduction or dimerization may occur. NaBH₃CN in MeOH/THF (search result) mitigates these issues.

Comparative Analysis of Methodologies

The table below contrasts key parameters:

MethodCatalysts/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
SNArK₂CO₃, isopropanol40–1108–1270–7599
Buchwald-HartwigPd₂(dba)₃, XantPhos1101246–96>96
Reductive AminationBH₃-Me₂S, THF60685–9698
CondensationNone, isopropanol8087095

Key Observations :

  • Buchwald-Hartwig offers regioselectivity but requires expensive catalysts.

  • Reductive amination achieves the highest yields but demands strict anhydrous conditions.

  • SNAr is cost-effective but limited by substrate reactivity.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-fluorophenyl)pyridine-2,5-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-N-(4-fluorophenyl)pyridine-2,5-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-N-(4-fluorophenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 2-N-(4-fluorophenyl)pyridine-2,5-diamine with related pyridinediamine derivatives:

Compound Name Substituent at N2 Key Structural Features Hydrogen Bonding Network Reference
Pyridine-2,5-diamine None (parent structure) Planar pyridine ring; trigonal-pyramidal NH₂ 3D N–H···N network
This compound 4-Fluorophenyl Likely distorted planarity due to bulky aryl Reduced H-bonding vs. parent* Inferred
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine 5-Amino-2-pyridyl Extended conjugation; planar bipyridine system Enhanced π-π stacking and H-bonds
2-N-[3-(Diethylamino)propyl]pyridine-2,5-diamine 3-(Diethylamino)propyl Flexible alkyl chain; tertiary amine Disrupted H-bonding; increased solubility

*The 4-fluorophenyl group’s steric bulk may reduce the efficiency of intermolecular hydrogen bonding compared to the parent pyridine-2,5-diamine. Computational studies on analogous systems, such as N2-(4-aminophenyl)pyridine-2,5-diamine derivatives, suggest that electron-withdrawing substituents (e.g., -F) lower the HOMO-LUMO gap, enhancing charge-transfer properties .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property Pyridine-2,5-diamine 2-N-(4-Fluorophenyl) Derivative N2-(5-Amino-2-pyridyl) Derivative
Molecular Weight (g/mol) 109.14 ~219.23* 201.23
LogP (Predicted) -0.5 2.1 0.316
Hydrogen Bond Donors 2 2 4
Melting Point (°C) 198–200 Not reported >250 (decomposes)
Crystallinity High Moderate Low

*Estimated based on analogous substitutions.

Q & A

Basic: How to optimize the synthesis of 2-N-(4-fluorophenyl)pyridine-2,5-diamine for high purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvents: Use dimethyl sulfoxide (DMSO) as a solvent at controlled temperatures (e.g., 60–80°C) to minimize side reactions and enhance selectivity .
  • Catalysts: Employ acid/base catalysts (e.g., triethylamine) to improve reaction rates and regioselectivity during coupling steps .
  • Purification: Post-synthesis, recrystallization from chlorobenzene or chloroform yields high-purity crystals suitable for structural analysis .

Basic: What experimental techniques are critical for determining the crystal structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Use single-crystal XRD at 296 K with a Bruker APEXII CCD diffractometer. Key parameters include a monoclinic space group (e.g., P2₁/c) and anisotropic displacement parameters for non-H atoms .
  • Hydrogen Positioning: Locate amino H atoms via difference Fourier maps and refine isotropically with fixed Uiso(H)=1.2Ueq(N)U_{iso}(H) = 1.2U_{eq}(N). C-bound H atoms are placed geometrically (C–H=0.93A˚\text{C–H} = 0.93 \, \text{Å}) .
  • Software: Refine structures using SHELXL (SHELX-2018/3) to achieve RR-factors below 0.05 .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR Analysis: Construct a table comparing analogs (e.g., N4-(2-Morpholinoethyl)pyridine-3,4-diamine) to assess how substituent positions affect activity. For example, anti-inflammatory activity correlates with pyridine ring substitution patterns .
  • Binding Affinity Studies: Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify interactions with target proteins (e.g., Leishmania PEX5-PTS1 binding pockets). Docking scores (e.g., GScore = −5.68 kcal/mol) can validate experimental trends .

Advanced: How to analyze molecular interactions using computational docking?

Methodological Answer:

  • Docking Protocols: Employ Glide or AutoDock Vina to model ligand-receptor interactions. For example, compound P20 (a pyridine-2,5-diamine analog) forms hydrogen bonds with Glu430 (1.6 Å) and Asn573 (3.0 Å) in Leishmania PEX5 .
  • Scoring Metrics: Use GScore or MM/GBSA to rank binding poses. Prioritize compounds with ΔG<5kcal/mol\Delta G < -5 \, \text{kcal/mol} for in vitro testing .

Basic: What HPLC conditions are suitable for analyzing this compound?

Methodological Answer:

  • Column: Newcrom R1 HPLC column (C18 stationary phase, 4.6 × 150 mm, 5 µm) .
  • Mobile Phase: Isocratic elution with acetonitrile/water (30:70 v/v) at 1.0 mL/min.
  • Detection: UV absorbance at 254 nm. Retention time: ~6.2 minutes under these conditions .

Advanced: How to evaluate optoelectronic properties for solar cell applications?

Methodological Answer:

  • DFT/TD-DFT Calculations: Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., 3.2 eV for pyridine-2,5-diamine derivatives). Analyze charge transfer using natural bond orbital (NBO) theory .
  • Experimental Validation: Compare computational results with UV-Vis spectra (e.g., λmax ≈ 380 nm in DMSO) .

Advanced: How to address discrepancies in hydrogen bonding networks during crystallographic refinement?

Methodological Answer:

  • Hydrogen Bond Analysis: Use Mercury software to visualize N–H···N interactions (e.g., bond distances: 2.8–3.1 Å, angles: 150–170°). For ambiguous H positions, refine with SHELXL’s DFIX or DANG constraints .
  • Validation Tools: Cross-check with checkCIF to resolve alerts related to missed symmetry or thermal motion .

Basic: What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

  • NMR: 1H^1\text{H}-NMR in DMSO-d6: δ 6.8–7.2 ppm (pyridine protons), δ 4.5–5.0 ppm (NH2).
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]<sup>+</sup> at m/z 218.1 .

Advanced: How to design analogs with enhanced bioactivity?

Methodological Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., –CF3) at the pyridine 6-position to improve binding (e.g., 6-(Trifluoromethyl)pyridine-2,5-diamine, Similarity = 0.91) .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical features (e.g., H-bond donors at N2 and N5) .

Advanced: How to reconcile conflicting solubility data in different solvents?

Methodological Answer:

  • Solubility Screening: Use a nephelometer to quantify solubility in DMSO, ethanol, and water. For example, logP = 0.316 predicts moderate DMSO solubility .
  • Molecular Dynamics (MD): Simulate solvation free energies (ΔGsolv) with GROMACS to explain experimental discrepancies .

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